(5Z)-5-[(1-benzyl-3,4-dihydro-2H-quinolin-6-yl)methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione
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Overview
Description
1-(2-methylphenyl)-5-[[1-(phenylmethyl)-3,4-dihydro-2H-quinolin-6-yl]methylidene]-1,3-diazinane-2,4,6-trione is a member of quinolines.
Scientific Research Applications
1. Molecular Structure Studies
Studies have been conducted on the molecular structure of derivatives related to the chemical compound . For instance, a computational and experimental study on the molecular structure of Benzo[g]pyrimido[4,5-b]quinoline derivatives, which are structurally related, has been undertaken. This study involved methods such as FT-IR, NMR, GC-MS, and X-ray diffraction, demonstrating the effectiveness of these techniques in analyzing such compounds (Trilleras et al., 2017).
2. Synthesis and Structural Analysis
The synthesis of related compounds, such as dibenzyltin(IV) complexes of quinoline derivatives, has been reported. These complexes have been characterized using various methods including NMR, IR spectroscopy, and X-ray diffraction, highlighting the diverse approaches in synthesizing and analyzing structurally complex molecules (Baul et al., 2006).
3. Novel Compound Synthesis
Research into novel compounds related to the chemical has been conducted. For example, novel thiazolidinone analogues were synthesized and evaluated for their biological activities, showcasing the potential of such compounds in various applications (Adhikari et al., 2012).
4. Development of Heterocyclic Compounds
The development of heterocyclic compounds with potential biological activities, such as 6-R-5-aryl-1,3-dioxo-1,2,3,4-tetrahydro-[1]benzothieno[3',2':4,5]pyrido[2,3-d]pyrimidin-5-ium salts, has been explored. This research indicates the versatility of these compounds in creating new molecular structures with potential applications (Tolkunov et al., 2013).
5. Studies on Ruthenium Complexes
Investigations into ruthenium complexes based on quinoline derivatives have been carried out, with a focus on their application in polymerization processes. This highlights the use of such compounds in industrial and chemical processes (Pump et al., 2015).
Properties
Molecular Formula |
C28H25N3O3 |
---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
(5Z)-5-[(1-benzyl-3,4-dihydro-2H-quinolin-6-yl)methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C28H25N3O3/c1-19-8-5-6-12-24(19)31-27(33)23(26(32)29-28(31)34)17-21-13-14-25-22(16-21)11-7-15-30(25)18-20-9-3-2-4-10-20/h2-6,8-10,12-14,16-17H,7,11,15,18H2,1H3,(H,29,32,34)/b23-17- |
InChI Key |
QGPFSAWVISDZSY-QJOMJCCJSA-N |
Isomeric SMILES |
CC1=CC=CC=C1N2C(=O)/C(=C\C3=CC4=C(C=C3)N(CCC4)CC5=CC=CC=C5)/C(=O)NC2=O |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C(=CC3=CC4=C(C=C3)N(CCC4)CC5=CC=CC=C5)C(=O)NC2=O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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